molecular formula C20H16KO11S2 B1581851 Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate CAS No. 62625-16-5

Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate

Cat. No.: B1581851
CAS No.: 62625-16-5
M. Wt: 535.6 g/mol
InChI Key: GTTWNUBVPDUJCH-UHFFFAOYSA-N
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Description

Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate is a chemical compound known for its distinct structural properties and potential applications across various fields of science and industry. Its molecular structure is characterized by a benzoate core attached to a 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl) group, with three potassium ions balancing the charge. This compound demonstrates remarkable stability and reactivity, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate generally involves a multi-step process. One of the key starting materials is 4-(sulphonatooxy)benzaldehyde, which undergoes a condensation reaction with benzoic acid in the presence of a potassium hydroxide solution. The reaction mixture is typically heated to reflux, facilitating the formation of the intermediate product, 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoic acid. This intermediate is then neutralized with an excess of potassium hydroxide to produce the tripotassium salt.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing high-efficiency reactors and optimized reaction conditions to maximize yield. The process often includes steps such as recrystallization and purification to ensure the final product's purity and quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate can undergo various types of chemical reactions:

  • Oxidation: It can be oxidized to form different oxidation states, depending on the reagents and conditions used.

  • Reduction: Reduction reactions can convert it back to simpler benzoate derivatives.

  • Substitution: The sulphonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride may be used.

  • Substitution: Conditions often involve nucleophilic reagents like hydroxide ions or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific pathway:

  • Oxidation: Oxidized benzoate derivatives.

  • Reduction: Reduced forms of the original compound or simpler benzoate derivatives.

  • Substitution: Derivatives with different substituent groups replacing the sulphonate moieties.

Scientific Research Applications

Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate finds applications in several scientific fields:

  • Chemistry: Used as a reagent in organic synthesis and catalysis.

  • Biology: Studied for its potential interactions with biomolecules and its effects on biological systems.

  • Medicine: Investigated for possible therapeutic properties and drug development.

  • Industry: Utilized in the production of specialty chemicals and materials due to its stability and reactivity.

Mechanism of Action

The mechanism by which tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate exerts its effects involves its ability to interact with various molecular targets. The sulphonate groups and the benzoate core can form interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. These interactions may alter signaling pathways, leading to observable biological effects.

Comparison with Similar Compounds

Tripotassium 2-(hydroxybis(4-(sulphonatooxy)phenyl)methyl)benzoate stands out due to its unique structure and reactivity. When compared to similar compounds like dipotassium 2-(hydroxyphenyl)methylbenzoate or tripotassium 4-(sulphonatooxy)phenylbenzoate, its additional sulphonate groups provide enhanced solubility and reactivity, making it more versatile in various applications.

List of Similar Compounds

  • Dipotassium 2-(hydroxyphenyl)methylbenzoate

  • Tripotassium 4-(sulphonatooxy)phenylbenzoate

  • Sodium 2-(hydroxyphenyl)methylbenzoate

  • Potassium 2-(hydroxyphenyl)methylbenzoate

This compound’s unique structure and properties highlight its potential for a wide range of scientific and industrial applications, setting it apart from its peers.

Properties

CAS No.

62625-16-5

Molecular Formula

C20H16KO11S2

Molecular Weight

535.6 g/mol

IUPAC Name

2-[hydroxy-bis(4-sulfooxyphenyl)methyl]benzoic acid

InChI

InChI=1S/C20H16O11S2.K/c21-19(22)17-3-1-2-4-18(17)20(23,13-5-9-15(10-6-13)30-32(24,25)26)14-7-11-16(12-8-14)31-33(27,28)29;/h1-12,23H,(H,21,22)(H,24,25,26)(H,27,28,29);

InChI Key

GTTWNUBVPDUJCH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)C(C2=CC=C(C=C2)OS(=O)(=O)O)(C3=CC=C(C=C3)OS(=O)(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(C2=CC=C(C=C2)OS(=O)(=O)O)(C3=CC=C(C=C3)OS(=O)(=O)O)O.[K]

Key on ui other cas no.

62625-16-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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